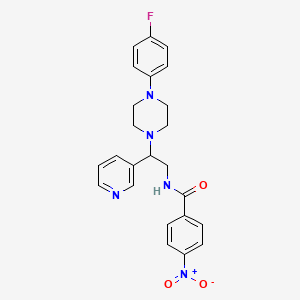

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O3/c25-20-5-9-21(10-6-20)28-12-14-29(15-13-28)23(19-2-1-11-26-16-19)17-27-24(31)18-3-7-22(8-4-18)30(32)33/h1-11,16,23H,12-15,17H2,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDYDJRJOABJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary components:

- 4-Nitrobenzoyl group : Introduced via amidation of a secondary amine.

- Piperazine core : Functionalized with a 4-fluorophenyl substituent at the 1-position.

- Pyridin-3-yl-ethyl backbone : Serves as the bridging unit between the piperazine and amide functionalities.

Key disconnections include:

- Amide bond formation between 4-nitrobenzoic acid and the secondary amine intermediate.

- Nucleophilic substitution or reductive amination for piperazine-ethyl-pyridine assembly.

Synthesis of the Amine Intermediate: 2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethylamine

Piperazine Functionalization

4-(4-Fluorophenyl)piperazine is synthesized via nucleophilic aromatic substitution. 1-Fluoro-4-nitrobenzene reacts with piperazine in the presence of a palladium catalyst under hydrogenation conditions to yield 4-(4-fluorophenyl)piperazine. Typical conditions include:

- Solvent : Ethanol or THF.

- Catalyst : Pd/C (10% w/w).

- Temperature : 60–80°C.

- Yield : 75–85%.

Ethyl-Pyridine Backbone Assembly

2-(Pyridin-3-yl)acetaldehyde undergoes reductive amination with 4-(4-fluorophenyl)piperazine:

- Reaction : 2-(Pyridin-3-yl)acetaldehyde (1.0 equiv) and 4-(4-fluorophenyl)piperazine (1.2 equiv) in methanol.

- Reducing Agent : Sodium cyanoborohydride (1.5 equiv).

- Conditions : Room temperature, 12 h.

- Workup : Extraction with dichloromethane, washing with brine, and silica gel chromatography.

- Yield : 68–72%.

Amide Bond Formation with 4-Nitrobenzoic Acid

Activation of 4-Nitrobenzoic Acid

The carboxylic acid is activated using pivaloyl chloride or carbodiimide-based reagents:

Method A: Pivaloyl Chloride Activation

- Reagents : 4-Nitrobenzoic acid (1.0 equiv), pivaloyl chloride (1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv).

- Solvent : Dichloromethane or DMF.

- Conditions : 0–5°C, followed by warming to 25°C for 2 h.

- Intermediate : Mixed anhydride formed in situ.

Method B: Dicyclohexylcarbodiimide (DCC) Coupling

Amidation with the Amine Intermediate

The activated 4-nitrobenzoyl species reacts with 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethylamine:

Optimization and Variability in Reaction Conditions

Solvent Effects

- Polar Aprotic Solvents (DMF, DMSO) : Accelerate activation but may complicate purification.

- Chlorinated Solvents (DCM) : Ideal for anhydride formation but require low-temperature control.

- Ether Solvents (THF) : Balance between reactivity and ease of workup.

Temperature Control

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) :

- δ 8.25 (d, J = 8.8 Hz, 2H, Ar-H nitrobenzamide).

- δ 7.92 (dd, J = 5.2, 8.8 Hz, 2H, Ar-H fluorophenyl).

- δ 7.35–7.15 (m, 5H, pyridine and piperazine protons).

- δ 5.45 (t, J = 7.2 Hz, 1H, NH).

- δ 3.05–2.95 (m, 8H, piperazine CH₂).

High-Performance Liquid Chromatography (HPLC)

Comparative Analysis of Synthetic Routes

| Method | Activating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Pivaloyl Chloride | PivCl/DMAP | DCM | 0–25 | 85.7 | 94 |

| DCC Coupling | DCC/DMAP | THF | 25 | 86 | 96 |

| Mixed Anhydride | PivCl/LiCl | DMF | 30–35 | 70 | 92 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amine group under appropriate conditions.

Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

Substitution: Sodium methoxide or other strong nucleophiles.

Major Products

Reduction: Conversion of the nitro group to an amine group.

Substitution: Replacement of the fluorine atom with other nucleophiles.

Scientific Research Applications

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological and psychiatric disorders due to its interaction with neurotransmitter receptors.

Biological Studies: Used in research to understand the binding mechanisms and effects on various biological pathways.

Pharmacology: Investigated for its pharmacokinetic properties and potential side effects.

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It may act as an agonist or antagonist at specific receptor sites, modulating the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation can influence mood, cognition, and behavior, making it a candidate for treating disorders like depression and anxiety.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide

- N-(2-(4-(4-bromophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide

Uniqueness

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. This makes it potentially more effective or selective compared to its chlorinated or brominated analogs.

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 448.49 g/mol. The structure features a piperazine moiety, a pyridine ring, and a nitrobenzamide group, which contribute to its biological properties.

The compound exhibits multiple mechanisms of action that may contribute to its biological activity:

- Inhibition of Tyrosinase : Studies have shown that derivatives containing the piperazine fragment can inhibit tyrosinase activity, which is crucial in melanin biosynthesis. This inhibition has been linked to potential applications in treating hyperpigmentation disorders .

- Antiviral Activity : The compound has been investigated for its ability to inhibit protein tyrosine phosphatase B (PtpB) in Mycobacterium tuberculosis, which interferes with signal transduction pathways in macrophages, suggesting potential use as an anti-virulence agent .

- Receptor Modulation : The compound may act as a modulator of G protein-coupled receptors (GPCRs), which are vital in various signaling pathways within cells .

Table 1: Summary of Biological Activities

Case Studies

- Tyrosinase Inhibition Study : A series of 4-fluorobenzylpiperazine derivatives were synthesized and tested for tyrosinase inhibition. The most effective compounds demonstrated low micromolar IC50 values, indicating strong inhibitory effects on enzyme activity .

- Anti-Virulence Research : Research highlighted the compound's ability to inhibit PtpB in Mycobacterium tuberculosis, showcasing its potential as an anti-infective agent by disrupting bacterial signaling pathways .

Q & A

Basic: What are the critical steps in synthesizing N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the piperazine core via nucleophilic substitution between 4-fluorophenylpiperazine and a pyridin-3-yl-containing electrophile (e.g., bromoethylpyridine).

- Step 2: Coupling with 4-nitrobenzamide using carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) .

- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.

Key Data: - Yields range from 22% to 60% depending on substituents and reaction conditions .

- Characterization: LCMS (e.g., m/z = 472.1 [M + H]+) and ¹H/¹³C NMR (δ 7.74 ppm for aromatic protons) confirm structural integrity .

Advanced: How can researchers optimize reaction yields when side reactions dominate during the coupling step?

Answer:

- Catalyst Screening: Use alternative coupling agents (e.g., HATU instead of EDCI) to improve efficiency .

- Temperature Control: Lower reaction temperatures (0–5°C) reduce racemization in chiral intermediates .

- Protecting Groups: Temporarily protect reactive amines (e.g., Boc groups) to prevent undesired nucleophilic attacks .

Case Study: In analogous compounds, substituting DMF with acetonitrile as the solvent increased yields by 20% due to reduced byproduct formation .

Basic: Which spectroscopic methods are essential for confirming the compound’s structure?

Answer:

- LCMS/HPLC: Confirm molecular weight (e.g., m/z = 472.1 [M + H]+) and purity (>98% @ 215/254 nm) .

- ¹H/¹³C NMR: Identify key protons (e.g., pyridin-3-yl protons at δ 8.5–8.7 ppm, nitrobenzamide aromatic protons at δ 7.6–8.0 ppm) .

- IR Spectroscopy: Detect amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced: How should researchers address discrepancies in reported biological activity data across studies?

Answer:

- Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time). For example, conflicting serotonin receptor binding data may arise from varying radioligand concentrations .

- Structural Analog Analysis: Evaluate substituent effects. Fluorophenyl groups enhance receptor affinity, while nitro groups may reduce solubility, altering apparent activity .

- Meta-Analysis: Cross-reference with structurally similar compounds (e.g., piperazine-sulfonamide derivatives with in vitro IC₅₀ values of 10–100 nM) .

Basic: What in vitro assays are commonly used to evaluate this compound’s pharmacological potential?

Answer:

- Receptor Binding Assays: Radioligand competition assays (e.g., 5-HT₁A/2A receptors) using HEK293 cells transfected with target receptors .

- Enzyme Inhibition: Measure IC₅₀ against kinases or proteases via fluorescence-based assays (e.g., ATP depletion for kinase activity) .

- Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., IC₅₀ = 15–50 µM in MCF-7 cells) .

Advanced: What strategies resolve ambiguous NMR signals in structurally complex regions (e.g., piperazine ring protons)?

Answer:

- 2D NMR Techniques: Use COSY and HSQC to assign overlapping protons (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) .

- Variable Temperature NMR: Reduce signal broadening caused by conformational exchange at low temperatures (e.g., 10°C) .

- Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns in crowded regions .

Basic: What safety precautions are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category: Skin Irritant) .

- Ventilation: Use fume hoods to avoid inhalation of aerosols during weighing or synthesis .

- First Aid: Flush eyes with water for 15 minutes; seek medical attention if ingested .

Advanced: How can computational methods aid in predicting this compound’s metabolic stability?

Answer:

- In Silico Tools: Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites. The nitro group is a high-risk site for reduction .

- Docking Studies: Simulate binding to metabolic enzymes (e.g., CYP3A4) to identify vulnerable regions. Piperazine rings often undergo oxidative N-dealkylation .

- Metabolite Identification: Compare with LC-MS/MS fragmentation patterns of known metabolites from analogous compounds .

Basic: What purification techniques are effective for isolating the final product?

Answer:

- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of nitrobenzamide derivatives .

- Recrystallization: Ethanol/water (7:3) yields high-purity crystals (mp 160–162°C) .

- HPLC Prep: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >99% purity .

Advanced: How does substituent variation on the benzamide moiety influence bioactivity?

Answer:

- Electron-Withdrawing Groups (e.g., NO₂): Enhance receptor binding affinity but may reduce solubility. For example, 4-nitro derivatives show 10-fold higher 5-HT₁A affinity than methoxy analogs .

- Steric Effects: Bulky groups (e.g., trifluoromethyl) at the para position improve metabolic stability but may hinder membrane permeability .

- Case Study: Replacing nitro with cyano groups in analogs increased in vivo half-life from 2 to 6 hours in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.